

edaravone stability under acid and alkali hydrolysis conditions

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Compound Focus: Edaravone

CAS No.: 89-25-8

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Degradation Profile of Edaravone

The table below summarizes **edaravone's** stability under various stress conditions, based on forced degradation studies.

Stress Condition	Stability	Key Observations & Degradation Products
Acid Hydrolysis	Unstable [1]	Significant degradation observed [1].
Alkali Hydrolysis	Unstable [1]	Significant degradation observed [1].
Oxidative Stress	Unstable [2] [1]	Forms edaravone trimer and hydrogen peroxide [2].
Thermal Stress (Dry Heat)	Stable [1]	Drug substance remains intact [1].
Photolytic Stress	Stable [1]	Drug substance remains intact [1].

Validated Stability-Indicating HPLC Method

A recent 2025 study developed a robust RP-HPLC method suitable for quantifying **edaravone** and separating it from its degradation products [3] [4] [5].

Optimal Chromatographic Conditions [4] [5]:

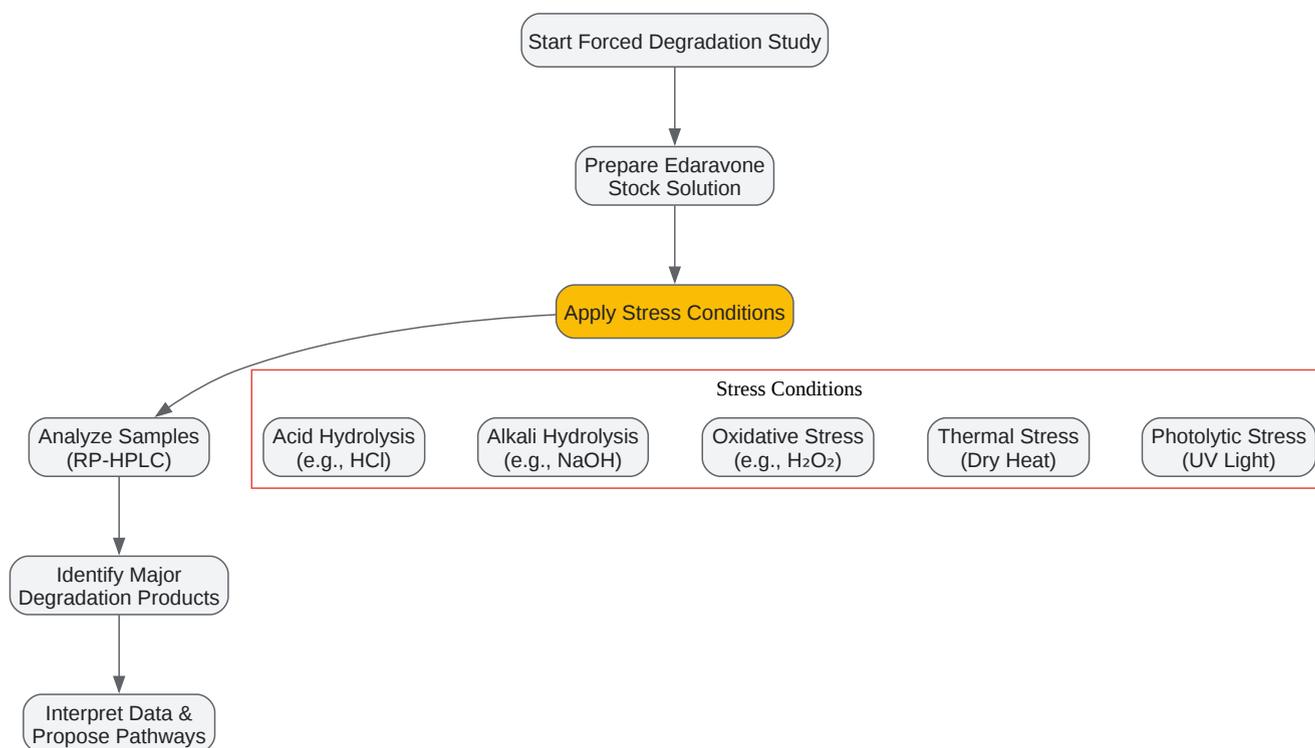
- **Column:** Agilent ZORBAX Extend-C18 (150 mm × 4.6 mm, 5 μm)
- **Mobile Phase:** Gradient method using **0.1% formic acid in water** and a **50:50 mixture of acetonitrile and methanol**.
- **Flow Rate:** 1 mL/min
- **Detection Wavelength:** 240 nm
- **Injection Volume:** 5 μL
- **Linear Range:** 6.8–68.6 μg/mL

Key Validation Parameters [3] [5]:

- **Specificity:** Successfully separated **edaravone** from void signals and degradant peaks.
- **Precision & Accuracy:** The method was precise and accurate across the validated concentration range.
- **Note:** The method is recommended for use **without an internal standard** [3] [5].

Experimental Workflow for Forced Degradation

Follow this workflow to conduct forced degradation studies, from sample preparation to data analysis.



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Detailed Experimental Protocols

Sample Preparation and Stress Procedures:

- **Acid/Alkali Hydrolysis:** Treat **edaravone** solution with **0.1-1.0 M HCl or NaOH** at room temperature or elevated temperatures (e.g., 60°C) for 1-24 hours. Neutralize before analysis [1].
- **Oxidative Degradation:** Incubate **edaravone** with **0.1-3% hydrogen peroxide (H₂O₂)** at room temperature for several hours [2] [1]. Monitor for trimer formation [2].
- **Thermal & Photolytic Stability:** Expose solid **edaravone** to **dry heat** (e.g., 60°C) and **UV light** according to ICH guidelines [1].

Degradation Product Identification:

- Use **LC-MS/MS** to characterize degradation products. Seven unknown and two known degradation products have been identified under various stress conditions [6].
- For oxidative stress, a major characterized degradant is the **edaravone trimer** (4,4-bis-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-3-methyl-1-phenyl-2-pyrazolin-5-one) [2].

Key Mechanisms and Stabilization Strategies

Understanding degradation mechanisms helps in developing stable formulations.

- **Primary Instability Cause:** The **edaravone anion** readily donates an electron to oxygen, forming a radical that leads to degradation products like the **edaravone trimer** [2] [7].
- **Stabilization Approaches:**
 - **Lower pH** to reduce concentration of the reactive **edaravone** anion [2] [7].
 - **Deoxygenation** of the solution to prevent radical formation [2] [7].
 - **Additives: Sodium bisulfite** (forms adduct with **edaravone**) and **glutathione** (stabilizes via hydrogen bonding) can be used as stabilizers [2] [7]. Note that sulfites may cause allergic reactions [8] [7].

Frequently Asked Questions (FAQs)

What are the most critical parameters for the HPLC method? The critical parameters are a **C18 column** (150 mm is sufficient), a **methanol/acetonitrile-based mobile phase** with acidic modifier (e.g., 0.1% formic acid), and **detection at 240-245 nm** [4] [5] [1].

My edaravone solution changed color and formed a precipitate. What happened? This indicates oxidative degradation. The precipitate likely contains the **edaravone trimer** [2]. Ensure formulations include

appropriate stabilizers and are stored in deoxygenated, low-pH conditions.

Are there alternative analytical methods for edaravone quantification? Yes, **HPTLC** and **UV-Vis spectroscopy** are viable alternatives. A validated HPTLC method uses n-Hexane: ethyl acetate (7:3) and detects at 245 nm, showing no significant difference from HPLC results [1].

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To cite this document: Smolecule. [edaravone stability under acid and alkali hydrolysis conditions].

Smolecule, [2026]. [Online PDF]. Available at:

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